molecular formula C5H7NO2 B068169 3-Acetylazetidin-2-one CAS No. 170946-14-2

3-Acetylazetidin-2-one

Cat. No. B068169
CAS RN: 170946-14-2
M. Wt: 113.11 g/mol
InChI Key: JGFMMQAQPKEUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylazetidin-2-one, also known as β-lactam, is a cyclic amide containing a four-membered lactam ring. This compound has been widely studied due to its unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-Acetylazetidin-2-one varies depending on its application. In the case of antibiotics, β-lactams inhibit bacterial cell wall synthesis by binding to and inhibiting the activity of penicillin-binding proteins (PBPs). This leads to the disruption of the bacterial cell wall, ultimately resulting in bacterial death. In the case of antitumor activity, β-lactams have been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This leads to the inhibition of tumor cell growth and proliferation.
Biochemical and Physiological Effects:
3-Acetylazetidin-2-one has been shown to exhibit various biochemical and physiological effects. In the case of antibiotics, β-lactams have been shown to selectively target bacterial cells while leaving human cells unharmed. This is due to the fact that human cells do not have cell walls, which are the target of β-lactams. In the case of antitumor activity, β-lactams have been shown to induce apoptosis, or programmed cell death, in tumor cells. This leads to the selective killing of tumor cells while leaving normal cells unharmed.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Acetylazetidin-2-one in lab experiments include its stability, ease of synthesis, and versatility. β-lactams can be easily modified to introduce various functional groups, making them useful building blocks for the synthesis of complex molecules. However, the limitations of using β-lactams in lab experiments include their susceptibility to hydrolysis and oxidation, which can lead to degradation of the compound.

Future Directions

There are several future directions for the study of 3-Acetylazetidin-2-one. One direction is the development of new antibiotics based on β-lactams. With the increasing prevalence of antibiotic-resistant bacteria, there is a need for new antibiotics with novel mechanisms of action. Another direction is the development of new antitumor agents based on β-lactams. With the increasing incidence of cancer, there is a need for new and effective treatments. Finally, there is a need for further study of the biochemical and physiological effects of β-lactams to better understand their mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-Acetylazetidin-2-one can be achieved through a variety of methods. One common method involves the reaction of acetic anhydride with azetidine-2-one in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of acetic acid with azetidine-2-one in the presence of a dehydrating agent such as phosphorus pentoxide. The yield and purity of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

3-Acetylazetidin-2-one has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, β-lactams have been widely used as antibiotics due to their ability to inhibit bacterial cell wall synthesis. In addition, 3-Acetylazetidin-2-one has been shown to exhibit antitumor, antiviral, and antifungal activities. In the field of organic chemistry, β-lactams have been used as building blocks for the synthesis of various natural and synthetic compounds.

properties

CAS RN

170946-14-2

Product Name

3-Acetylazetidin-2-one

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-acetylazetidin-2-one

InChI

InChI=1S/C5H7NO2/c1-3(7)4-2-6-5(4)8/h4H,2H2,1H3,(H,6,8)

InChI Key

JGFMMQAQPKEUEL-UHFFFAOYSA-N

SMILES

CC(=O)C1CNC1=O

Canonical SMILES

CC(=O)C1CNC1=O

synonyms

2-Azetidinone, 3-acetyl- (9CI)

Origin of Product

United States

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